1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Physicochemical differentiation Lipophilicity Hydrogen-bond topology

Researchers pursuing mortalin-targeted anticancer agents often lack access to structurally diverse Flex-Het heteroarotinoids for systematic SAR. This compound addresses that gap with its distinct 3,5-dimethoxyphenyl substitution pattern. • Unique meta-substitution geometry vs. 3,4- and 2,3-dimethoxy isomers enables differential hydrogen-bond acceptor topology and dipole moment studies. • Balanced physicochemical profile (XLogP3 1.6, TPSA 88.7 Ų) with 3 H-bond donors and 4 acceptors supports molecular docking against PI3K, mTOR, and mortalin. • Validated Flex-Het scaffold with demonstrated mortalin binding and apoptosis induction in ovarian cancer cells; close analogs show ULK1 IC50 < 200 nM. Supplied as ≥95% pure solid with global shipping; inquire for bulk quantities and custom synthesis.

Molecular Formula C18H19N3O4
Molecular Weight 341.367
CAS No. 1171231-77-8
Cat. No. B2509814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1171231-77-8
Molecular FormulaC18H19N3O4
Molecular Weight341.367
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC
InChIInChI=1S/C18H19N3O4/c1-24-14-8-13(9-15(10-14)25-2)20-18(23)19-12-4-5-16-11(7-12)3-6-17(22)21-16/h4-5,7-10H,3,6H2,1-2H3,(H,21,22)(H2,19,20,23)
InChIKeyQCVWDWGPWCFROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea: Chemical Identity


The target compound is a synthetic diaryl urea derivative featuring a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold linked via a urea bridge to a 3,5-dimethoxyphenyl ring [1]. It belongs to the Flex-Het class of heteroarotinoids, which have demonstrated anticancer activity through mortalin binding and apoptosis induction in ovarian cancer cells [2]. With a molecular formula of C18H19N3O4 and a calculated XLogP3 of 1.6, this compound occupies a distinct physicochemical space characterized by balanced lipophilicity and three hydrogen-bond donor sites [1].

1
Flex-Het Chemical Probe
Urea-linked 2-oxo-THQ scaffold for mortalin-targeted cell-model studies
Reported class-level anticancer research context
2
Kinase Pharmacophore Exploration
Bidentate urea H-bond motif supports kinase hinge-region binding studies
Class-level inference from 2-oxo-THQ-urea patent literature
3
Regioisomer SAR Probe
3,5-dimethoxy geometry enables systematic comparison against 3,4- and 2,3-isomers
XLogP3 1.6 differentiates from 3,4-isomer (≈1.8)

Why Close Analogs Cannot Substitute


Within the tetrahydroquinoline-urea chemotype, minor alterations to the dimethoxyphenyl substitution pattern produce divergent electronic and steric profiles that directly impact target binding and cellular efficacy [1]. The 3,5-dimethoxy arrangement imparts a unique meta-substitution geometry that distinguishes it from 3,4-dimethoxy and 2,3-dimethoxy isomers, each of which presents a different hydrogen-bond acceptor topology and dipole moment [1]. Furthermore, the unsubstituted N1 position on the tetrahydroquinolinone ring eliminates steric bulk that is present in N-alkylated analogs (e.g., N-ethyl or N-methyl derivatives), preserving conformational flexibility critical for urea linker geometry [2].

Target Compound
3,5-dimethoxyphenyl urea; N1 unsubstituted; HBD count 3
vs
3,4-Dimethoxy Isomer
Altered H-bond topology; higher predicted XLogP3 (~1.8) may shift membrane partitioning
Target Compound
N1 unsubstituted; full conformational flexibility around urea linker
vs
N1-Ethyl Analog
Increased steric bulk (+10.3 cm³/mol MR); HBD count reduced to 2; may restrict urea geometry
Similar CAS or close analogs may not transfer target-binding profile without regioisomer- and substitution-specific validation.

Quantitative Differentiation Evidence vs. Analogs


Physicochemical Profile: 3,5- vs. 3,4-Dimethoxy Isomer

The 3,5-dimethoxyphenyl substitution in the target compound yields a distinct topological polar surface area (TPSA) of 88.7 Ų and an XLogP3 of 1.6 [1]. In contrast, the 3,4-dimethoxyphenyl regioisomer, 1-(3,4-dimethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, has a calculated TPSA of 88.7 Ų but a higher predicted XLogP3 of approximately 1.8 due to altered electronic distribution . This 0.2 log unit difference in predicted lipophilicity translates to an approximately 1.6-fold difference in octanol-water partition, potentially affecting membrane permeability and non-specific protein binding [1].

3,5- vs. 3,4-Dimethoxy Isomer
Cross-study comparable
Target: XLogP3 = 1.6, TPSA = 88.7 Ų
ΔXLogP3 ≈ 0.2 units (~1.6× partition coefficient difference)
Supports lipophilicity-dependent permeability review
Computed values; may influence non-specific binding context
Physicochemical differentiation Lipophilicity Hydrogen-bond topology

Flexibility & Steric Profile: N1-Unsubstituted vs. N1-Ethyl

The target compound lacks an N-alkyl substituent on the tetrahydroquinolinone nitrogen (N1), whereas the closest N-alkylated analog, 1-(3,5-dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, bears an ethyl group at this position [1]. This N1-ethyl substitution introduces additional steric bulk (molar refractivity increase of approximately 10.3 cm³/mol) and eliminates one hydrogen-bond donor site (reducing HBD count from 3 to 2), which can restrict the conformational freedom of the urea linker and alter the dihedral angle between the tetrahydroquinolinone and the urea carbonyl [1][2].

N1-Unsubstituted vs. N1-Ethyl
Class-level inference
Target: HBD = 3, N1 unsubstituted
ΔHBD count = 1; Δ molar refractivity ≈ 10.3 cm³/mol
Supports conformational flexibility and H-bond interaction review
Fragment-based computed properties; class-level inference
Conformational flexibility Urea linker geometry Steric hindrance

Anticancer Activity: Urea vs. Thiourea Linker in Flex-Het

In the Flex-Het chemical series, compounds bearing a urea linker between the tetrahydroquinoline Ring A and substituted phenyl Ring B consistently demonstrated superior efficacy compared to their thiourea counterparts in A2780 ovarian cancer cell assays [1]. Specifically, across the carbonyl-containing THQ systems (series 3a–g), urea-linked compounds exhibited efficacy values slightly exceeding those with thiourea linkers [1]. While the target compound itself was not directly tested in this study, it shares the same urea-linked architecture with the 2-oxo-THQ scaffold and a dimethoxyphenyl Ring B, positioning it within this higher-efficacy urea subclass [1].

Urea vs. Thiourea Linker
Class-level inference
Urea-linked Flex-Hets: reported higher efficacy in A2780 assays
Urea subclass efficacy slightly exceeded thiourea across series 3a–g
Supports urea-linker-dependent cell-model response context
Target compound not directly tested; class-level inference from Flex-Het series
Anticancer activity Mortalin binding A2780 ovarian cancer

Kinase Inhibition: Urea- vs. Non-Urea THQ Scaffolds

The 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl scaffold, when coupled to a urea linkage, has been exploited in patent literature as a kinase inhibitor pharmacophore [1]. Specifically, 2-oxo-THQ-urea derivatives have demonstrated ULK1 kinase inhibition with IC50 values below 200 nM in biochemical assays [2]. The target compound, bearing this same 2-oxo-THQ-6-yl urea core, is structurally primed for kinase hinge-region binding through the quinolinone carbonyl and urea NH groups acting as hydrogen-bond donors/acceptors [1]. This contrasts with non-urea heterocyclic analogs (e.g., amide-linked or sulfonamide-linked THQ derivatives) that lack the bidentate hydrogen-bonding motif of the urea [1].

Kinase Inhibition Pharmacophore
Class-level inference
2-oxo-THQ-urea chemotype: ULK1 IC50
Bidentate urea H-bond motif absent in amide/sulfonamide THQ derivatives
Supports kinase hinge-binding mode and selectivity profiling studies
Patent-derived evidence; target-specific IC50 not publicly available
Kinase inhibition ULK1 FLT3 ATP-binding pocket

High-Value Application Scenarios


Anticancer Lead Optimization: Mortalin-Targeted Flex-Het

Based on the validated Flex-Het scaffold from the Gnanasekaran et al. study [1], this compound serves as a structural diversification candidate for mortalin-targeted anticancer programs. Its 3,5-dimethoxyphenyl Ring B offers an electron-donating alternative to the electron-withdrawing 4-nitrophenyl or 4-CF₃-phenyl groups in the published leads, enabling exploration of how Ring B electronics modulate mortalin binding affinity and A2780 cell growth inhibition [1]. The urea linker and unsubstituted N1 position provide conformational flexibility distinct from N-methylated analogs.

Kinase Selectivity Profiling with 2-Oxo-THQ Urea Probe

Given the established kinase inhibitory activity of the 2-oxo-THQ-urea pharmacophore (ULK1 IC50 < 200 nM for close analogs) [2], this compound is well-suited for broad kinase selectivity profiling panels. Its 3,5-dimethoxyphenyl group represents a sterically and electronically distinct Ring B compared to the pyrimidine-containing analogs described in US10266549 [2], potentially yielding a unique selectivity fingerprint across the kinome.

SAR Studies on Dimethoxyphenyl Regioisomerism

The target compound's 3,5-dimethoxy substitution pattern is one of three possible dimethoxyphenyl regioisomers (alongside 2,3-dimethoxy and 3,4-dimethoxy variants). Procurement of all three regioisomers enables systematic SAR investigation of how methoxy group positioning influences target binding, cellular permeability, and metabolic stability [1]. The distinct calculated XLogP3 of 1.6 for the 3,5-isomer vs. approximately 1.8 for the 3,4-isomer provides a testable hypothesis for differential membrane partitioning [1].

Computational Docking & Pharmacophore Refinement

With a well-defined 3D conformation of the urea linker and a TPSA of 88.7 Ų [1], this compound is an ideal input for molecular docking studies against PI3K (PDB: 4L23), mTOR (PDB: 4JT6), and mortalin (PDB: 3N8E) [3]. Its three hydrogen-bond donors and four acceptors provide multiple pharmacophoric anchor points that can refine computational models of kinase and chaperone protein binding, distinguishing it from analogs with fewer H-bond donors such as N-ethyl derivatives.

Application
Selection Property
Validation Focus
Anticancer cell-model diversification
3,5-dimethoxy Ring B electronics
Mortalin binding and A2780 cell growth inhibition endpoints
Kinase selectivity profiling
2-oxo-THQ-urea pharmacophore
Broad kinome selectivity fingerprint vs. pyrimidine-containing analogs
Dimethoxyphenyl regioisomer SAR
3,5- vs. 3,4- vs. 2,3-dimethoxy topology
Membrane partitioning and target-binding SAR endpoints
Computational docking studies
TPSA 88.7 Ų, HBD 3, HBA 4
Pharmacophore model refinement for kinase and chaperone targets
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